- Efficient synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives as tunable substituted methyl synthons via a new C-S bond forming strategy, Journal of Fluorine Chemistry, 2010, 131(10), 1007-1012
Cas no 910650-82-7 ((Fluoromethylenedisulfonyl)dibenzene)
O (Fluorometilenodissulfonil)dibenzeno é um composto orgânico sulfonado que apresenta um átomo de flúor ligado a um grupo metileno entre dois grupos benzenossulfonil. Sua estrutura confere propriedades eletrofílicas e estabilidade térmica, tornando-o útil como intermediário em sínteses farmacêuticas e agroquímicas. O grupo fluorometileno aumenta a reatividade em reações de substituição, enquanto os grupos sulfonil melhoram a solubilidade em solventes polares. Este composto é particularmente valorizado em química medicinal para o desenvolvimento de moléculas bioativas, devido à sua capacidade de modular propriedades farmacocinéticas. Sua pureza e seletividade o tornam adequado para aplicações que exigem alta precisão em sínteses orgânicas complexas.
910650-82-7 structure
Product Name:(Fluoromethylenedisulfonyl)dibenzene
N.o CAS:910650-82-7
MF:C13H11FO4S2
MW:314.352444887161
MDL:MFCD11036372
CID:828489
PubChem ID:16079185
Update Time:2025-07-11
(Fluoromethylenedisulfonyl)dibenzene Propriedades químicas e físicas
Nomes e Identificadores
-
- Fluorobis(phenylsulfonyl)methane
- (Methylenedisulfonyl)dibenzene
- (PhSO2)2CH2
- (PhSO2)2CHF
- 1-(fluoro(phenylsulfonyl)methylsulfonyl)benzene
- bis(benzenesulfonyl)fluoromethane
- Bis(benzenesulfonyl)methane
- Bis-(phenylsulfonyl)-methan
- bis(phenylsulfonyl)methaneyl-1,3-butadiene
- BIS(PHENYLSULPHONYL)METHANE
- bis-phenylsulfonyl methane
- CH2(SO2Ph)2
- CHF(SO2Ph)2
- Di(phenylsulfonyl)methane
- METHYLENEBIS(PHENYL SULFONE)
- 1,1′-[(Fluoromethylene)bis(sulfonyl)]bis[benzene] (ACI)
- 1-Fluoro-1,1-bis(phenylsulfonyl)methane
- 1-Fluorobis(phenylsulfonyl)methane
- SCHEMBL1357362
- 1,1'-[(fluoromethanediyl)disulfonyl]dibenzene
- [benzenesulfonyl(fluoro)methyl]sulfonylbenzene
- TUZGMBZILYZZRU-UHFFFAOYSA-N
- G73531
- fluoro-bis(phenylsulfonyl)methane
- DB-351669
- CS-0134182
- (Fluoromethylenedisulfonyl)dibenzene
- AKOS015913966
- 910650-82-7
-
- MDL: MFCD11036372
- Inchi: 1S/C13H11FO4S2/c14-13(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10,13H
- Chave InChI: TUZGMBZILYZZRU-UHFFFAOYSA-N
- SMILES: O=S(C(S(C1C=CC=CC=1)(=O)=O)F)(C1C=CC=CC=1)=O
Propriedades Computadas
- Massa Exacta: 314.00800
- Massa monoisotópica: 314.00827934g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 4
- Complexidade: 456
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.7
- Superfície polar topológica: 85Ų
Propriedades Experimentais
- Cor/Forma: No data avaiable
- Densidade: 1.4±0.1 g/cm3
- Ponto de Fusão: 114-115℃ (hexane )
- Ponto de ebulição: 539.6±50.0 °C at 760 mmHg
- Ponto de Flash: 280.1±30.1 °C
- PSA: 85.04000
- LogP: 4.34890
- Pressão de vapor: No data available
(Fluoromethylenedisulfonyl)dibenzene Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H319 (100%)
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: 24/25
- Condição de armazenamento:4°C条件下存储,-4摄氏度存储更佳
(Fluoromethylenedisulfonyl)dibenzene Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | F597984-10mg |
(Fluoromethylenedisulfonyl)dibenzene |
910650-82-7 | 10mg |
$155.00 | 2023-05-18 | ||
| TRC | F597984-50mg |
(Fluoromethylenedisulfonyl)dibenzene |
910650-82-7 | 50mg |
$620.00 | 2023-05-18 | ||
| TRC | F597984-100mg |
(Fluoromethylenedisulfonyl)dibenzene |
910650-82-7 | 100mg |
$ 800.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F857355-100mg |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 97% | 100mg |
1,600.00 | 2021-05-17 | |
| eNovation Chemicals LLC | D379277-1g |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 97% | 1g |
$650 | 2024-05-24 | |
| eNovation Chemicals LLC | D379277-5g |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 97% | 5g |
$1920 | 2024-05-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1204822-100mg |
(Fluoromethylenedisulfonyl)dibenzene |
910650-82-7 | 98% | 100mg |
¥741.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1204822-250mg |
(Fluoromethylenedisulfonyl)dibenzene |
910650-82-7 | 98% | 250mg |
¥1236.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1204822-1g |
(Fluoromethylenedisulfonyl)dibenzene |
910650-82-7 | 98% | 1g |
¥3347.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1204822-5g |
(Fluoromethylenedisulfonyl)dibenzene |
910650-82-7 | 98% | 5g |
¥9270.00 | 2024-04-25 |
(Fluoromethylenedisulfonyl)dibenzene Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; 0 °C; 0 °C → rt; 6 h, rt
Referência
- Synthesis of Fluorinated β-Ketosulfones and gem-Disulfones by Nucleophilic Fluoroalkylation of Esters and Sulfinates with Di- and Monofluoromethyl Sulfones, Journal of Organic Chemistry, 2009, 74(10), 3767-3771
Método de produção 3
Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, rt
Referência
- Regioselective electrochemical monofluorination of α-sulfonyl sulfides, Synlett, 2008, (11), 1714-1718
Método de produção 4
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 0.5 h, rt
1.2 Reagents: Acetic acid, anhydride with hypofluorous acid Solvents: Acetic acid , Acetonitrile ; > 1 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Acetic acid, anhydride with hypofluorous acid Solvents: Acetic acid , Acetonitrile ; > 1 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Referência
- Mono and difluorination of centers α to sulfonates and phosphonates using AcOF, Journal of Fluorine Chemistry, 2013, 146, 66-69
Método de produção 5
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Selectfluor Solvents: Tetrahydrofuran ; 0 °C; overnight, 25 °C
1.2 Reagents: Selectfluor Solvents: Tetrahydrofuran ; 0 °C; overnight, 25 °C
Referência
- The enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to isatin-derived ketimines, Organic & Biomolecular Chemistry, 2017, 15(43), 9071-9076
Método de produção 6
Condições de reacção
1.1 Reagents: Sodium tert-butoxide , Zinc chloride Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Selectfluor
1.2 Reagents: Selectfluor
Referência
- Lewis Base-catalyzed β-Addition of (Arylsulfonyl) fluoromethane Derivatives to Allenoates, ChemistrySelect, 2022, 7(27),
Método de produção 7
Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
Referência
- Benzene, 1,1'-[(Fluoromethylene)-bis(sulfonyl)]bis-, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-4
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: DMSO-d6 ; 20 °C
1.2 Reagents: Acetic acid ; 20 °C
1.2 Reagents: Acetic acid ; 20 °C
Referência
- The Nucleophilicity of Persistent α-Monofluoromethide Anions, Angewandte Chemie, 2016, 55(41), 12845-12849
Método de produção 9
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referência
- Nucleophilic Fluoroalkylation of α,β-Enones, Arynes, and Activated Alkynes with Fluorinated Sulfones: Probing the Hard/Soft Nature of Fluorinated Carbanions, Journal of Organic Chemistry, 2008, 73(15), 5699-5713
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, rt
1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
- Fluorobis(phenylsulfonyl)methane: a fluoromethide equivalent and palladium-catalyzed enantioselective allylic monofluoromethylation, Angewandte Chemie, 2006, 45(30), 4973-4977
Método de produção 11
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 1 h, 0 °C
1.2 Reagents: Selectfluor Solvents: Dimethylformamide ; 0 °C; 3 h, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; rt
1.2 Reagents: Selectfluor Solvents: Dimethylformamide ; 0 °C; 3 h, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; rt
Referência
- Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones, Journal of Organic Chemistry, 2006, 71(18), 6829-6833
Método de produção 12
Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
Referência
- Benzene, 1,1-[(Fluoromethylene)bis(sulfonyl)]bis-, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,
Método de produção 13
Condições de reacção
1.1 Solvents: Dimethylformamide , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Selectfluor Solvents: Dimethylformamide ; 0 °C; overnight
1.2 Reagents: Selectfluor Solvents: Dimethylformamide ; 0 °C; overnight
Referência
- Organocatalytic alkynylation of densely functionalized monofluorinated derivatives: C(sp3)-C(sp) coupling, Tetrahedron Letters, 2013, 54(16), 2097-2100
Método de produção 14
Condições de reacção
1.1 Reagents: Hexamethyldisilazane , Potassium hydride Solvents: Tetrahydrofuran ; 20 - 30 min, 0 °C; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referência
- Preparation of α-fluorobis(phenylsulfonyl)methane (FBSM), Organic Syntheses, 2013, 90, 130-144
(Fluoromethylenedisulfonyl)dibenzene Raw materials
- Fluoromethyl Phenyl Sulfone
- Bis(phenylsulfonyl)methane
- Benzene, [[fluoro(phenylsulfonyl)methyl]thio]-
- benzenesulfonyl fluoride
- Benzene, [[fluoro(phenylsulfinyl)methyl]sulfonyl]-
(Fluoromethylenedisulfonyl)dibenzene Preparation Products
(Fluoromethylenedisulfonyl)dibenzene Literatura Relacionada
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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